molecular formula C8H16O2 B1605047 1,3-Cyclohexanedimethanol CAS No. 3971-28-6

1,3-Cyclohexanedimethanol

Cat. No.: B1605047
CAS No.: 3971-28-6
M. Wt: 144.21 g/mol
InChI Key: LUSFFPXRDZKBMF-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

1,3-Cyclohexanedimethanol exhibits a well-defined molecular structure characterized by a six-membered cyclohexane ring bearing two hydroxymethyl substituents at the 1,3-positions. The compound possesses the molecular formula C₈H₁₆O₂ with an exact molecular mass of 144.11503 g/mol, as confirmed by high-resolution mass spectrometry. The International Union of Pure and Applied Chemistry name for this compound is [3-(hydroxymethyl)cyclohexyl]methanol, reflecting its structural arrangement. The molecule contains two primary alcohol functional groups (-CH₂OH) attached to a cyclohexane backbone, classifying it as a diol within the broader category of polyols.

The three-dimensional structure of this compound presents important stereochemical considerations due to the presence of multiple conformational isomers. The compound exists primarily as a mixture of cis and trans stereoisomers, with the relative configuration significantly influencing its physical and chemical properties. The cis-isomer, specifically designated as (1R,3S)-rel-1,3-cyclohexanedimethanol, has been isolated and characterized independently, demonstrating distinct spectroscopic properties. Nuclear magnetic resonance spectroscopy reveals characteristic signals that allow for unambiguous identification and quantification of individual stereoisomers.

The cyclohexane ring adopts chair conformations in solution, with the hydroxymethyl substituents occupying either axial or equatorial positions depending on the specific stereoisomer and conformational state. This conformational flexibility contributes to the compound's unique chemical reactivity patterns and influences its behavior in polymerization reactions. The presence of two spatially separated hydroxyl groups creates opportunities for diverse chemical transformations, including esterification, etherification, and oxidation reactions that are fundamental to its utility in synthetic chemistry.

Property Value Source
Molecular Formula C₈H₁₆O₂
Exact Mass 144.11503 g/mol
Chemical Abstracts Service Registry Number 3971-28-6
International Chemical Identifier Key LUSFFPXRDZKBMF-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CC(CC(C1)CO)CO

Nomenclature and Synonyms

This compound is known by several systematic and common names that reflect different aspects of its chemical structure and historical development. The preferred International Union of Pure and Applied Chemistry nomenclature designates this compound as [3-(hydroxymethyl)cyclohexyl]methanol, which explicitly describes the spatial arrangement of functional groups. Alternative systematic names include cyclohexane-1,3-diyldimethanol and 1,3-bis(hydroxymethyl)cyclohexane, both of which emphasize the presence of two hydroxymethyl substituents on the cyclohexane ring.

The Chemical Abstracts Service has assigned registry number 3971-28-6 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional registry systems have assigned complementary identifiers, including the Unique Ingredient Identifier 30B29WCY1W and the European Community number 223-594-5. These standardized identification codes facilitate accurate communication across different chemical databases and regulatory frameworks, ensuring consistent identification in international commerce and research applications.

Commercial suppliers and manufacturers often employ trade names and product codes that may vary between organizations. The compound appears in commercial catalogs under designations such as this compound, 1,3-bis(hydroxymethyl)cyclohexane, and various proprietary product codes. Research publications frequently use abbreviated forms or alternative descriptive names, though systematic nomenclature remains the preferred standard for scientific communication. The stereoisomeric forms receive additional descriptive qualifiers, with the cis-isomer specifically identified as cis-1,3-bis(hydroxymethyl)cyclohexane or (1R,3S)-rel-1,3-cyclohexanedimethanol.

International chemical databases maintain comprehensive synonym lists to facilitate cross-referencing and literature searches. The PubChem database lists numerous alternative names and structural identifiers, including simplified molecular input line entry system notations and international chemical identifier strings. These standardized representations enable computational chemistry applications and automated database searches, supporting both research and commercial activities involving this compound.

Nomenclature Type Designation Reference
Preferred International Union of Pure and Applied Chemistry Name [3-(hydroxymethyl)cyclohexyl]methanol
Chemical Abstracts Service Number 3971-28-6
Unique Ingredient Identifier 30B29WCY1W
European Community Number 223-594-5
International Chemical Identifier Key LUSFFPXRDZKBMF-UHFFFAOYSA-N

Position in Cyclohexane Derivative Chemistry

This compound occupies a distinctive position within the broader family of cyclohexane derivatives, representing one of three primary isomeric forms of cyclohexanedimethanol compounds. The three main positional isomers—1,2-cyclohexanedimethanol, this compound, and 1,4-cyclohexanedimethanol—each exhibit unique chemical and physical properties despite sharing the same molecular formula. Among these isomers, 1,4-cyclohexanedimethanol has received the most extensive commercial development, particularly in polyethylene terephthalate modification applications. However, this compound offers distinct advantages in specific applications due to its unique substitution pattern and stereochemical properties.

The positioning of hydroxymethyl groups at the 1,3-positions creates a meta-substitution pattern that influences both the compound's conformational behavior and its reactivity profile. This substitution pattern differs significantly from the 1,4-isomer, where the substituents occupy para-positions, and from the 1,2-isomer, where they are in ortho-positions. These structural differences translate into varying degrees of steric hindrance, different hydrogen bonding patterns, and distinct conformational preferences that affect the compounds' utility in different applications.

Research into cyclohexane derivative chemistry has revealed that the 1,3-substitution pattern in cyclohexanedimethanol provides unique opportunities for polymer modification and specialty chemical synthesis. Studies comparing the polymerization behavior of different cyclohexanedimethanol isomers have demonstrated that this compound can impart distinct properties to resulting polymer materials. The meta-positioning of functional groups creates different spacing between reactive sites compared to other isomers, potentially leading to polymers with altered mechanical properties, thermal characteristics, and chemical resistance profiles.

The synthetic accessibility of this compound relative to other cyclohexane derivatives has been investigated through various methodological approaches. While 1,4-cyclohexanedimethanol benefits from well-established commercial production routes via dimethyl terephthalate hydrogenation, this compound requires alternative synthetic strategies that often involve more specialized starting materials or catalyst systems. Recent research has explored novel synthetic approaches that could improve the economic viability of this compound production, potentially expanding its commercial applications.

The relationship between this compound and other cycloaliphatic diols extends beyond simple structural comparisons to encompass broader considerations of chemical reactivity and applications potential. Comparative studies with other cyclic diols, such as cyclohexanediol derivatives and substituted cyclohexane compounds, have highlighted the unique properties conferred by the specific positioning and nature of hydroxymethyl substituents. These investigations contribute to a deeper understanding of structure-property relationships in cycloaliphatic chemistry and inform the development of new materials with tailored characteristics.

Properties

IUPAC Name

[3-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSFFPXRDZKBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871047
Record name 1,3-Cyclohexanedimethanol
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3971-28-6
Record name 1,3-Cyclohexanedimethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-Cyclohexanedimethanol
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Record name 1,3-bis(hydroxymethyl)cyclohexane
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Preparation Methods

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Pressure (MPa) Yield (%) Key Advantage
Direct Hydrogenation Ru-Sn-Pt/SiO₂ 220–260 5–15 >95 Simplified process
Cycloaddition Route L-proline → Cu/Zn/Al 240 4 84 Renewable feedstocks
Dibromide Hydrolysis Pd/C 80 3 90 High purity, one-pot synthesis

Research Insights :

  • Catalyst Efficiency : Ru-Sn-Pt systems show superior stability (>10 cycles without deactivation) compared to Cu/Zn/Al.
  • By-product Management : The dibromide route minimizes ether by-products (<0.5%) via controlled hydrolysis.
  • Industrial Scalability : Direct hydrogenation and dibromide methods are commercially viable due to shorter reaction times and solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanedimethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanedicarboxylic acid.

    Reduction: It can be reduced to form cyclohexanediol.

    Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups into chlorides, which can then undergo further substitution reactions.

Major Products:

    Oxidation: Cyclohexanedicarboxylic acid.

    Reduction: Cyclohexanediol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Cyclohexanedimethanol is a diol with the chemical formula C6H10(CH2OH)2C_6H_{10}(CH_2OH)_2. It exists mainly as a mixture of cis and trans isomers, typically with a cis/trans ratio of about 30:70. The compound is characterized by its low melting point and colorless appearance, making it suitable for various industrial applications .

Polymer Applications

Polyester Production

CHDM is predominantly used in the synthesis of polyesters via polycondensation reactions. It serves as a crucial comonomer in the production of polyethylene terephthalate (PET), which is widely used in plastic bottles and fibers. The incorporation of CHDM into PET enhances its properties, including:

  • Strength : CHDM-modified PET exhibits improved tensile strength.
  • Clarity : The clarity of the resulting polyester is significantly enhanced.
  • Solvent Resistance : CHDM contributes to better resistance against solvents compared to standard PET .

Thermal and Mechanical Properties

The thermal properties of CHDM-based polyesters can be tailored by adjusting the cis/trans ratio of the monomer. For instance, copolymers derived from both ethylene glycol and CHDM show reduced crystallinity, which improves processability and thermal stability. The resulting materials are often used in applications requiring high-performance thermoplastics .

Case Study 1: Development of Copolyesters

Recent studies have demonstrated that copolyesters synthesized from CHDM exhibit remarkable gas barrier properties suitable for packaging applications. For example, Sublett et al. reported that incorporating naphthalene units into CHDM-based copolyesters significantly enhances their barrier characteristics, making them ideal for food packaging solutions .

Case Study 2: Epoxy Resins

CHDM is also utilized in producing 1,4-cyclohexanedimethanol diglycidyl ether, which serves as an epoxy diluent. This application is critical in reducing the viscosity of epoxy resins, facilitating easier processing and application in various industries such as electronics and automotive .

Data Table: Properties Comparison

PropertyStandard PETCHDM-Modified PET
Tensile StrengthModerateHigh
ClarityGoodExcellent
Solvent ResistanceModerateHigh
CrystallinityHighLow
Thermal StabilityModerateEnhanced

Mechanism of Action

The mechanism by which 1,3-Cyclohexanedimethanol exerts its effects largely depends on its application. In polymer chemistry, the hydroxyl groups of this compound react with carboxylic acids or isocyanates to form ester or urethane linkages, respectively. These reactions lead to the formation of long polymer chains with specific properties tailored to their intended use .

Comparison with Similar Compounds

Structural and Stereochemical Differences

  • 1,3-CHDM vs. 1,4-Cyclohexanedimethanol (1,4-CHDM): Positional Isomerism: The 1,3-CHDM isomer creates a kinked molecular geometry due to the meta-substitution of hydroxyl groups, whereas 1,4-CHDM (para-substitution) forms a linear structure. This difference impacts polymer chain packing and crystallinity . Stereochemical Flexibility: 1,3-CHDM exhibits cis/trans isomerism, which can be tailored during synthesis to adjust polymer properties. In contrast, 1,4-CHDM’s stereochemistry (cis/trans ratio) directly influences the glass transition temperature (Tg) and crystallinity of polyesters .
  • 1,3-CHDM vs. 2,2,4,4-Tetramethylcyclobutan-1,3-diol (CBDO):

    • Rigidity and Steric Hindrance: CBDO’s tetramethyl substituents impart higher rigidity and steric hindrance compared to 1,3-CHDM. This results in polymers with superior heat resistance (e.g., Tg up to 120°C in CBDO-based copolyesters) but reduced solubility in common solvents .
  • 1,3-CHDM vs. Isosorbide:

    • Biorenewability: Isosorbide, derived from glucose, is a fully bio-based diol, whereas 1,3-CHDM is typically petroleum-based. However, 1,3-CHDM offers better thermal stability (decomposition temperature >300°C) compared to isosorbide (~250°C) .

Physical and Chemical Properties

Property 1,3-CHDM 1,4-CHDM CBDO Isosorbide
Melting Point (°C) Liquid at RT (blends) 43–70 (cis/trans mix) 150–160 60–65
Solubility Soluble in polar solvents Limited solubility Poor solubility Soluble in polar solvents
Tg in Polyesters (°C) 60–85 (amorphous) 70–110 (semi-crystalline) 90–120 50–80
Antimicrobial Activity Not reported Effective at low conc. Effective at low conc. Not reported
Key Applications UV coatings, adhesives Bottles, high-Tg films Medical devices, filters Biodegradable packaging

Data derived from .

Biological Activity

1,3-Cyclohexanedimethanol (CHDM) is an organic compound with potential applications in various industries, including coatings and plastics. Its biological activity has been the subject of several studies, focusing on its toxicity, mutagenicity, and reproductive effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of CHDM.

  • Molecular Formula : C₈H₁₆O₂
  • Molecular Weight : 144.21 g/mol
  • Structural Formula :
HO CH2C6H10CH2OH\text{HO CH}_2-\text{C}_6\text{H}_{10}-\text{CH}_2\text{OH}

Acute Toxicity

This compound exhibits low acute toxicity. The median lethal dose (LD50) in rats is greater than 2000 mg/kg body weight (bw) for both oral and dermal routes. Observed sub-lethal effects include weakness and vasodilatation .

Repeated Dose Toxicity

In a 28-day study, the no-observed-adverse-effect level (NOAEL) was determined to be 1000 mg/kg bw/day. No significant treatment-related effects were noted on mortality, body weight, or food consumption .

Mutagenicity and Genotoxicity

Studies indicate that CHDM is non-mutagenic. It tested negative in bacterial reverse mutation assays and did not induce chromosomal aberrations in mammalian cells . Additionally, it showed no evidence of clastogenic activity or genotoxic potential in vivo tests involving bone marrow cells of rats .

Reproductive and Developmental Toxicity

Research indicates that this compound does not exhibit specific reproductive or developmental toxicity. Any observed developmental effects were linked to maternal toxicity at high doses . In studies involving rats exposed to CHDM during pre-mating periods, no significant adverse reproductive effects were reported .

Metabolism and Excretion

The metabolic pathway of CHDM involves oxidation reactions leading to the formation of metabolites such as 4-hydroxymethylcyclohexanecarboxylic acid and cyclohexanedicarboxylic acid. Approximately 95% of the administered dose is excreted in urine, indicating efficient absorption and elimination processes .

Case Studies and Research Findings

Study TypeFindings
Acute ToxicityLD50 > 2000 mg/kg bw; low toxicity observed in rats
Repeated DoseNOAEL = 1000 mg/kg bw/day; no significant adverse effects noted
MutagenicityNegative in bacterial assays; no chromosomal aberrations observed
Reproductive ToxicityNo significant effects on reproduction; secondary effects due to maternal toxicity only at high doses

Applications in Industry

This compound is primarily utilized in the production of diacrylate monomers for UV curable coatings. These coatings exhibit superior hardness and scratch resistance due to the unique properties imparted by CHDM derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1,3-cyclohexanedimethanol (1,3-CHDM) in laboratory settings?

  • Methodological Answer : 1,3-CHDM is synthesized via catalytic hydrogenation or enzymatic pathways. For example, hydrogenation of 1,3-cyclohexanedicarboxylic acid derivatives using ruthenium-based catalysts under controlled pressure (5–10 bar H₂) and temperature (80–120°C) yields high-purity 1,3-CHDM . Enzymatic approaches using engineered E. coli or Candida boidinii with transaminases can achieve stereoselective production, though reaction conditions (pH 7–8, 30–37°C) must be optimized to avoid byproduct formation .

Q. How can researchers characterize the stereoisomeric purity of 1,3-CHDM?

  • Methodological Answer : Gas chromatography (GC) with chiral columns (e.g., ZB-1) or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are standard. For instance, GC analysis with a split ratio of 100:1 and a temperature ramp (50°C to 300°C at 10°C/min) effectively separates cis- and trans-1,3-CHDM diastereomers . NMR chemical shifts (δ 1.2–1.8 ppm for cyclohexane protons) and coupling constants distinguish stereoisomers .

Q. What experimental parameters influence the regioselectivity of 1,3-CHDM in glycosylation reactions?

  • Methodological Answer : Regioselectivity in glucosidation depends on protecting groups and solvent polarity. For example, 6-O-pivaloylated substrates in nonpolar solvents (e.g., cyclohexylmethanol) favor β-anomer formation (up to β/α = 97:3) due to steric hindrance and hydrogen bonding . Temperature (0–25°C) and catalyst choice (e.g., BF₃·Et₂O) further modulate selectivity .

Advanced Research Questions

Q. How does the stereochemistry of 1,3-CHDM affect polymer thermal properties?

  • Methodological Answer : Cis-1,3-CHDM introduces kinks in polymer chains, reducing crystallinity and glass transition temperature (Tg). For example, polyesters with >40% cis-isomer exhibit Tg reductions of 10–15°C compared to trans-dominant analogs. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) quantify crystallinity changes, while dynamic mechanical analysis (DMA) assesses Tg .

Q. What strategies resolve contradictions in reported gas barrier properties of 1,3-CHDM-based copolymers?

  • Methodological Answer : Discrepancies in oxygen transmission rates (OTR) arise from variations in copolymer composition and processing. For instance, blending 1,3-CHDM with 1,4-cyclohexanedimethanol (1,4-CHDM) at 24% wt/wt reduces OTR by fivefold in poly(ethylene furanoate) (PEF) films, but thermal stability decreases at >240°C. Researchers should standardize film preparation (solvent casting vs. melt extrusion) and use thermogravimetric analysis (TGA) to correlate degradation kinetics with barrier performance .

Q. How do diastereomers of 1,3-CHDM impact UV-curable coating performance?

  • Methodological Answer : Trans-1,3-CHDM diacrylates (e.g., 1,3/1,4-CHDMDA) exhibit lower viscosity (~27 cP) and superior scratch resistance compared to cis-rich analogs. Blending with aliphatic urethane diacrylates (50:50 wt%) reduces formulation viscosity by 30–40%, as measured by rheometry. Accelerated weathering tests (QUV-A) show <5% gloss loss after 500 hours for trans-dominant coatings .

Q. What computational methods predict 1,3-CHDM’s compatibility with biobased polyesters?

  • Methodological Answer : Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) model chain packing and free volume. For example, simulations reveal that 1,3-CHDM’s cyclohexyl ring increases rigidity, raising Young’s modulus by ~15% compared to linear diols. Pair these with experimental tensile testing (ASTM D638) and positron annihilation lifetime spectroscopy (PALS) to validate free-volume distributions .

Key Research Gaps

  • Stereocontrol in Synthesis : Enzymatic routes for trans-1,3-CHDM remain underdeveloped, with <70% enantiomeric excess reported .
  • High-Tolerance Applications : Thermal degradation above 240°C limits 1,3-CHDM’s use in melt-processed polymers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexanedimethanol
Reactant of Route 2
1,3-Cyclohexanedimethanol

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